2-chloro-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide hydrochloride
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Overview
Description
“2-chloro-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide hydrochloride” is a chemical compound with the molecular formula C13H18Cl2N2O2 and a molecular weight of 305.2 . It is used for research purposes .
Molecular Structure Analysis
The InChI code for “2-chloro-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide hydrochloride” is 1S/C13H17ClN2O2.ClH/c14-9-13(17)15-12-3-1-11(2-4-12)10-16-5-7-18-8-6-16;/h1-4H,5-10H2,(H,15,17);1H
. This code represents the molecular structure of the compound.
Physical And Chemical Properties Analysis
The physical form of “2-chloro-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide hydrochloride” is a powder . It should be stored at room temperature .
Scientific Research Applications
- Researchers have investigated the antiviral potential of this compound. For instance, indole derivatives , which share structural similarities with 2-chloro-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide hydrochloride, have been screened for anti-HIV activity . Further studies could explore its efficacy against other viral infections.
Antiviral Research
Safety and Hazards
The safety information for “2-chloro-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide hydrochloride” includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mechanism of Action
Target of Action
The primary targets of 2-chloro-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide hydrochloride are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-chloro-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide hydrochloride . .
properties
IUPAC Name |
2-chloro-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O2.ClH/c14-9-13(17)15-12-3-1-11(2-4-12)10-16-5-7-18-8-6-16;/h1-4H,5-10H2,(H,15,17);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMPSDBKFKOQTFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)NC(=O)CCl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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